molecular formula C25H23N3O3S B2895598 N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide CAS No. 532973-86-7

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Cat. No. B2895598
CAS RN: 532973-86-7
M. Wt: 445.54
InChI Key: ZJEJHWJRMROTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a nitrobenzamide group, which is often seen in various synthetic compounds with potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzylthio group, and a nitrobenzamide group. The exact three-dimensional structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich indole ring and the electron-withdrawing nitro group. These groups could potentially participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as the compound , have been studied for their potential antiviral properties. The structure of indole is conducive to binding with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents against viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA and DNA viruses .

Anti-inflammatory and Analgesic Properties

Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. These properties are particularly valuable in the development of new medications that can alleviate pain and reduce inflammation without the adverse effects associated with many current drugs .

Anticancer Research

The indole moiety is a common feature in many synthetic drug molecules due to its ability to interact with various biological targets. Research into indole derivatives has included exploration of their potential use in cancer treatment, where they may inhibit the growth of cancer cells or interfere with critical pathways .

Antimicrobial and Antitubercular Activity

Indole derivatives have been investigated for their antimicrobial properties, including activity against tuberculosis. The structural diversity of indole compounds allows for the synthesis of numerous derivatives, some of which have shown promising results in combating bacterial infections .

Antidiabetic Effects

The indole nucleus is present in many compounds with clinical and biological applications, including the management of diabetes. Indole-based compounds can play a role in regulating blood sugar levels and improving insulin sensitivity .

Antimalarial Activity

Indole derivatives have been explored for their antimalarial properties. Given the ongoing need for new antimalarial agents due to drug resistance, indole compounds offer a promising avenue for the development of novel treatments .

Catalysis and Chemical Synthesis

Indole derivatives can act as catalysts or intermediates in chemical synthesis, including the synthesis of complex organic molecules. Their reactivity and stability make them suitable for various chemical transformations, which is essential in the production of pharmaceuticals and other chemicals .

Drug Delivery Systems

The structural features of indole derivatives make them suitable for use in drug delivery systems. Their ability to form stable complexes with metals can be leveraged in the design of metal-organic frameworks (MOFs) for targeted drug delivery, potentially enhancing the efficacy and reducing the side effects of therapeutic agents .

Mechanism of Action

The mechanism of action of this compound is not known without further study. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, depending on its structure and functional groups .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-18-5-4-6-19(15-18)17-32-24-16-27(23-8-3-2-7-22(23)24)14-13-26-25(29)20-9-11-21(12-10-20)28(30)31/h2-12,15-16H,13-14,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEJHWJRMROTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.